Alisol B 23-monoacetate

Catalog No.
S612679
CAS No.
26575-95-1
M.F
C32H50O5
M. Wt
514.7 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Alisol B 23-monoacetate

CAS Number

26575-95-1

Product Name

Alisol B 23-monoacetate

IUPAC Name

[1-(3,3-dimethyloxiran-2-yl)-3-[(8S,10S,11S,14R)-11-hydroxy-4,4,8,10,14-pentamethyl-3-oxo-1,2,5,6,7,9,11,12,15,16-decahydrocyclopenta[a]phenanthren-17-yl]butyl] acetate

Molecular Formula

C32H50O5

Molecular Weight

514.7 g/mol

InChI

InChI=1S/C32H50O5/c1-18(16-23(36-19(2)33)27-29(5,6)37-27)20-10-14-31(8)21(20)17-22(34)26-30(7)13-12-25(35)28(3,4)24(30)11-15-32(26,31)9/h18,22-24,26-27,34H,10-17H2,1-9H3/t18?,22-,23?,24?,26?,27?,30-,31-,32-/m0/s1

InChI Key

NLOAQXKIIGTTRE-CXWFPJGHSA-N

SMILES

Array

Synonyms

23-acetylalisol B, alisol B 23-acetate

Canonical SMILES

CC(CC(C1C(O1)(C)C)OC(=O)C)C2=C3CC(C4C5(CCC(=O)C(C5CCC4(C3(CC2)C)C)(C)C)C)O

Isomeric SMILES

CC(CC(C1C(O1)(C)C)OC(=O)C)C2=C3CC(C4[C@]5(CCC(=O)C(C5CC[C@@]4([C@]3(CC2)C)C)(C)C)C)O

The exact mass of the compound Alisol B 23-acetate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Alisol B 23-monoacetate (CAS: 26575-95-1), frequently referred to as Alisol B 23-acetate, is a highly abundant protostane-type tetracyclic triterpenoid isolated from Alisma orientale. In commercial and research procurement, it serves as the primary bioactive marker and functional driver for evaluating Farnesoid X Receptor (FXR) agonism, hepatoprotection, and lipid metabolism [1]. Unlike crude botanical extracts, procuring the highly purified monoacetate ensures precise stoichiometric control in advanced pharmacological assays. Its specific molecular architecture, featuring a reactive 24,25-epoxide ring and a C-23 acetate group, dictates its distinct pharmacokinetic profile and necessitates stringent handling to prevent spontaneous degradation [2].

Substituting Alisol B 23-monoacetate with generic in-class analogs, such as Alisol A, Alisol B, or crude triterpenoid mixtures, fundamentally compromises assay reproducibility and target binding [1]. The compound's 24,25-epoxide ring is highly sensitive to acidic conditions and elevated temperatures; improper handling or substitution with degraded material results in the ring opening to form Alisol A 24-acetate, which subsequently deacetylates into Alisol A [2]. This structural conversion drastically alters the molecule's lipophilicity, FXR binding affinity, and apoptotic potency. Consequently, buyers must prioritize the intact monoacetate to maintain the specific pharmacological baseline required for high-fidelity in vivo and in vitro modeling, as degraded forms cannot replicate its primary mechanisms of action[3].

Superior Apoptotic Potency via Bcl-2/Bax Pathway

In comparative in vitro assays evaluating the induction of apoptosis through the Bcl-2/Bax pathway, Alisol B 23-monoacetate demonstrates a significantly stronger inhibitory profile than its ring-opened derivative. Quantitative analysis reveals that the intact monoacetate achieves an IC50 of 32.3 μM, whereas the degraded analog Alisol A requires a higher concentration, exhibiting an IC50 of 46.8 μM [1].

Evidence DimensionApoptosis induction potency (IC50)
Target Compound DataAlisol B 23-monoacetate (32.3 μM)
Comparator Or BaselineAlisol A (46.8 μM)
Quantified Difference~31% higher potency (lower IC50) for the intact monoacetate
ConditionsIn vitro cellular assay targeting the Bcl-2/Bax apoptotic pathway

Validates the necessity of procuring the intact epoxide form to achieve maximum cytotoxic efficacy in oncology modeling.

Mass Fraction Dominance for Optimal Formulation Efficacy

When formulating standardized triterpenoid mixtures to maximize physiological efficacy (such as diuresis), Alisol B 23-monoacetate must be the dominant component. Studies optimizing the ratios of five major triterpenoids found that peak efficacy is achieved when the formulation is heavily weighted toward Alisol B 23-monoacetate (7.2 parts), compared to minor fractions of its closest analogs, Alisol A 24-acetate (2.8 parts) and Alisol B (0.6 parts) [1].

Evidence DimensionOptimal mass ratio for peak physiological efficacy
Target Compound DataAlisol B 23-monoacetate (7.2 parts)
Comparator Or BaselineAlisol A 24-acetate (2.8 parts) and Alisol B (0.6 parts)
Quantified DifferenceRequires 2.5x to 12x higher mass fraction than its closest analogs
ConditionsIn vivo combinatorial efficacy modeling

Demonstrates that crude substitutions or altered ratios will fail to replicate baseline efficacy, making high-purity Alisol B 23-monoacetate essential for standardized formulations.

Pharmacokinetic Viability and Systemic Exposure

Despite the inherently poor aqueous solubility typical of tetracyclic triterpenoids, Alisol B 23-monoacetate exhibits a robust pharmacokinetic profile that makes it highly suitable for mainstream in vivo workflows. In rodent models, a 6 mg/kg oral dose achieves a maximum plasma concentration (Cmax) of 19.213 μM and an oral bioavailability of 44.16%, with a half-life of 0.98 hours [1].

Evidence DimensionOral bioavailability and Cmax
Target Compound DataAlisol B 23-monoacetate (44.16% bioavailability; Cmax 19.213 μM)
Comparator Or BaselineStandard poorly soluble triterpenoids (typically <5% oral bioavailability)
Quantified DifferenceHighly superior systemic absorption compared to generic unformulated triterpenoid baselines
ConditionsIn vivo pharmacokinetic assessment at 6 mg/kg oral administration

Provides a quantitative baseline for formulation scientists selecting a highly permeable triterpenoid for advanced lipid-based drug delivery systems.

Farnesoid X Receptor (FXR) Agonist Screening

Because of its intact epoxide and acetate structures, Alisol B 23-monoacetate is a preferred natural product standard for FXR activation assays. It is heavily procured by laboratories developing treatments for non-alcoholic steatohepatitis (NASH) and cholestasis, where precise target binding and avoidance of degraded analogs (like Alisol A) are required for reproducible results [1].

Quality Control and Standardization of Botanical Extracts

The compound serves as the primary analytical marker for evaluating the processing history of Rhizoma alismatis batches. Because it readily converts to Alisol A 24-acetate under acidic or thermal stress, quantifying the ratio of the intact monoacetate to its degradation products allows buyers to verify cold-chain integrity and extraction quality [2].

Lipid-Based Drug Delivery Formulation

With a baseline oral bioavailability of 44.16% despite poor water solubility, Alisol B 23-monoacetate is an excellent candidate for self-nanoemulsifying drug delivery systems (SNEDDS). Formulation scientists procure this specific compound to benchmark bioavailability enhancements in poorly soluble, highly permeable active pharmaceutical ingredients [3].

XLogP3

5.4

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

1

Exact Mass

514.36582469 Da

Monoisotopic Mass

514.36582469 Da

Heavy Atom Count

37

UNII

72Y3NE3ZV8

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral]

Pictograms

Irritant

Irritant

Dates

Last modified: 08-15-2023

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